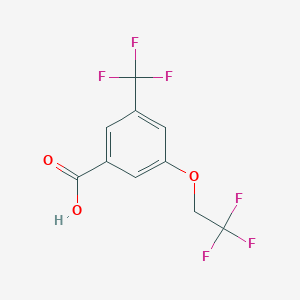

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid

Description

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethyl and trifluoroethoxy groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-2-5(8(17)18)1-6(3-7)10(14,15)16/h1-3H,4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVIMKLWUBCGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-hydroxy-5-(trifluoromethyl)benzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .

Analyse Des Réactions Chimiques

Reaction Types

The compound’s reactivity stems from its functional groups: a carboxylic acid (-COOH), a trifluoroethoxy group (-OCH2CF3), and a trifluoromethyl group (-CF3). Key reaction pathways include:

1.1 Esterification

The carboxylic acid group can react with alcohols to form esters. Typical conditions involve acid catalysts (e.g., H2SO4) or coupling reagents like dicyclohexylcarbodiimide (DCC).

1.2 Amidation

Reaction with amines to produce amides, often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.

1.3 Hydrolysis

The trifluoroethoxy group may undergo hydrolysis to form a phenol, though the electron-withdrawing trifluoromethyl group stabilizes the ether bond, requiring harsh conditions (e.g., strong acids or bases).

1.4 Oxidation

The trifluoroethoxy group could oxidize to a ketone (OCH2CF3 → OCF2CF3), depending on the oxidizing agent (e.g., KMnO4, CrO3).

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Esterification | R-OH, H2SO4 | Reflux, 80–120°C |

| Amidation | R-NH2, DCC/HATU | RT, DMF |

| Hydrolysis | HCl (conc.), H2O | 100–150°C |

| Oxidation | KMnO4, CrO3 | Acidic or basic conditions |

| Nucleophilic Substitution | Electrophiles (e.g., NO2+), H2SO4 | Varying temperatures |

Comparison with Analogous Compounds

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with trifluoromethyl and trifluoroethoxy groups can exhibit enhanced biological activity. For instance, studies have shown that similar fluorinated benzoic acids can inhibit cancer cell proliferation by affecting specific signaling pathways. The introduction of trifluoromethyl groups often increases lipophilicity, which can enhance cellular uptake and bioavailability of the drug .

Case Study:

A study involving derivatives of benzoic acid demonstrated that the incorporation of trifluoromethyl groups significantly improved the cytotoxicity against various cancer cell lines. The specific mechanism involved modulation of the apoptosis pathway, leading to increased cell death in treated cells compared to controls .

Material Science Applications

2. Polymer Chemistry

The unique properties of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid make it valuable in synthesizing fluorinated polymers. These polymers exhibit high thermal stability and chemical resistance, making them suitable for applications in harsh environments.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent against solvents and acids |

| Mechanical Strength | High |

3. Coatings and Adhesives

Fluorinated compounds are often used in coatings due to their hydrophobic properties. The application of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid in coating formulations has been shown to improve water repellency and stain resistance .

Environmental Applications

4. Biodegradable Materials

Recent research has explored the use of fluorinated compounds in developing biodegradable materials that maintain performance under environmental stressors. The incorporation of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid into polymer matrices has shown promise in enhancing degradation rates while preserving mechanical properties.

Mécanisme D'action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoroethoxy groups enhance its binding affinity and stability, allowing it to modulate biological processes effectively. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,2,2-Trifluoroethoxy)methylbenzoic acid

- 4-Methoxy-3-(2,2,2-trifluoroethoxy)methylbenzoic acid

- α-(Trifluoromethyl)styrene derivatives

Uniqueness

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid stands out due to the presence of both trifluoromethyl and trifluoroethoxy groups, which impart unique chemical properties such as enhanced stability and reactivity. These features make it particularly valuable in applications requiring high-performance materials and bioactive compounds .

Activité Biologique

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by its unique trifluoroethyl and trifluoromethyl substituents. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H6F6O3

- CAS Number : 2375008-65-2

- Molecular Weight : 288.15 g/mol

The presence of trifluoromethyl groups significantly influences the compound's hydrophobicity and electron-withdrawing properties, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid has been explored in various studies focusing on its pharmacological effects, particularly in the context of drug design and development.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. For instance, derivatives of benzoic acids have been shown to inhibit the growth of specific bacterial strains due to their ability to disrupt membrane integrity and metabolic processes.

Enzyme Inhibition

Studies have demonstrated that fluorinated benzoic acids can act as inhibitors for various enzymes. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, making these compounds effective in modulating enzyme activity.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published by Makarov et al., a series of trifluoromethyl-substituted benzoic acids were evaluated for their antimicrobial efficacy against common pathogens. The results showed that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Enzyme Interaction

Research conducted by Zhang et al. investigated the interaction between fluorinated benzoic acids and cytochrome P450 enzymes. The study revealed that 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid could effectively inhibit CYP3A4 activity, leading to altered drug metabolism profiles.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are largely attributed to its structural features:

- Hydrophobic Interactions : The trifluoromethyl groups enhance hydrophobic interactions with target proteins.

- Electron-Withdrawing Effects : The electronegative fluorine atoms can stabilize transition states in enzymatic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.